1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine
Overview
Description
1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(5-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine substituents but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
5-Bromo-2-(trifluoromethyl)aniline: Similar in structure but with an amino group instead of a pyrrolidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, bromine atom, and pyrrolidine ring, which together confer distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-8-3-4-9(11(13,14)15)10(7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPYPJBZIZQDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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